dTDP-3-dehydro-6-deoxy-alpha-D-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

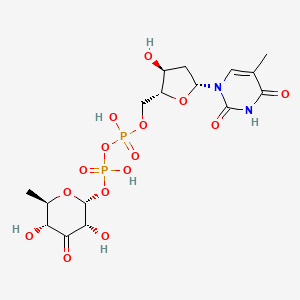

DTDP-3-dehydro-6-deoxy-alpha-D-glucose is a dTDP-sugar having 3-dehydro-6-deoxy-alpha-D-glucose as the sugar component. It is a dTDP-sugar and a secondary alpha-hydroxy ketone. It derives from a dTDP-D-glucose. It is a conjugate acid of a this compound(2-).

Aplicaciones Científicas De Investigación

Biosynthesis of Deoxysugars

dTDP-3-dehydro-6-deoxy-alpha-D-glucose serves as a precursor in the biosynthesis of several important deoxysugars. The compound is generated through a series of enzymatic reactions, starting from dTDP-d-glucose. Key enzymes involved include:

- RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the conversion of glucose-1-phosphate and dTTP to form dTDP-d-glucose .

- RmlB (dTDP-D-glucose 4,6-dehydratase) : Converts dTDP-d-glucose into dTDP-4-keto-6-deoxy-D-glucose, an essential intermediate for further transformations .

- RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,4-isomerase) : Facilitates the isomerization process necessary for producing various deoxysugar derivatives .

Role in Antibiotic Biosynthesis

The compound is crucial in the biosynthetic pathways of several antibiotics, particularly macrolides. For example, dTDP-6-deoxy-D-allose, derived from this compound, is a key component in the structure of antibiotics like tylosin and mycinamycin II. These antibiotics rely on the incorporation of unusual sugars to enhance their bioactivity against bacterial infections .

Therapeutic Implications

Given its role in the biosynthesis of essential sugar components in bacterial cell walls, this compound has been identified as a potential target for antibiotic development. Inhibitors that disrupt the enzymes involved in its biosynthetic pathway could effectively hinder bacterial growth by preventing the formation of critical cell wall components .

Case Study 1: Enzymatic Pathway Characterization

Research has elucidated the enzymatic steps leading to the production of this compound. A study characterized RmlA and RmlB enzymes from Bacillus anthracis, demonstrating their pivotal roles in synthesizing deoxysugars required for cell wall integrity . The study utilized high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to analyze reaction products.

Case Study 2: Inhibition Studies

Another significant study investigated the inhibition of RmlA by dTDP-l-rhamnose as a feedback mechanism controlling l-rhamnose biosynthesis. This regulation highlights the potential for targeting this pathway to develop new antibacterial agents .

Summary Table of Enzymatic Pathways

| Enzyme | Function | Product |

|---|---|---|

| RmlA | Converts glucose-1-phosphate and dTTP to dTDP-d-glucose | dTDP-d-glucose |

| RmlB | Dehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| RmlC | Isomerizes dTDP-4-keto-6-deoxy-D-glucose to produce various deoxysugars | Various deoxysugars |

Análisis De Reacciones Químicas

Formation via RmlA and RmlB Enzymatic Activity

dTDP-3-dehydro-6-deoxy-α-D-glucose originates from glucose-1-phosphate through sequential enzymatic modifications:

-

RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the activation of glucose-1-phosphate to form dTDP-D-glucose .

-

RmlB (dTDP-D-glucose-4,6-dehydratase) : Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose via dehydration .

This 4-keto intermediate serves as the substrate for subsequent isomerization.

Isomerization to 3-Keto Intermediate

The enzyme QdtA (dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) repositions the keto group from C-4 to C-3, yielding dTDP-3-dehydro-6-deoxy-α-D-glucose:

dTDP 4 keto 6 deoxy D glucoseQdtAdTDP 3 keto 6 deoxy D glucose

Key findings :

-

NMR spectroscopy confirmed the product’s structure via an anomeric proton signal at 5.87 ppm (3JH-1,H-2 = 4.3 Hz, 3JH-1,P = 7.1 Hz) .

-

Optimal enzyme activity occurs at 60–65°C , but reactions were studied at 45°C to stabilize intermediates .

-

Homologs of QdtA exist in Gram-negative bacteria and antibiotic producers like Streptomyces fradiae .

Transamination and Acetylation

The 3-keto intermediate undergoes further modifications:

Critical observations :

-

Omitting QdtA reduces final product yield by >75%, confirming its essential role .

-

The pathway parallels dTDP-α-D-Fucp3NAc biosynthesis but produces glucose instead of galactose derivatives .

Structural and Functional Comparisons

The isomerization step distinguishes pathways in different organisms:

Genetic and Biotechnological Relevance

-

The slg gene cluster in T. thermosaccharolyticum includes qdtA, qdtB, and qdtC, which coordinate isomerase, transaminase, and transacetylase functions .

-

Homologs of these genes are implicated in O-antigen lipopolysaccharide synthesis and antibiotic precursor pathways (e.g., dTDP-D-desosamine in oleandomycin) .

Analytical Methods

-

HPLC : Used to monitor substrate conversion but limited in resolving 4-keto and 3-keto isomers .

-

Online NMR : Enabled real-time tracking of isomerization kinetics and structural validation .

This compound’s reactivity underpins diverse bacterial adaptations, from thermostable S-layer glycans to antibiotic biosynthesis. Its enzymatic transformations highlight conserved mechanisms in microbial sugar metabolism, with applications in glycobiology and drug discovery .

Propiedades

Fórmula molecular |

C16H24N2O15P2 |

|---|---|

Peso molecular |

546.31 g/mol |

Nombre IUPAC |

[(2R,3S,5R,6R)-3,5-dihydroxy-6-methyl-4-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-11,13,15,19-20,22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11-,13-,15-/m1/s1 |

Clave InChI |

GTUIYEAZCHHLMA-BGLXAFIRSA-N |

SMILES |

CC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |

SMILES isomérico |

C[C@@H]1[C@H](C(=O)[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |

SMILES canónico |

CC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.